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Compound of Interest
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3-amino-N,1-dimethyl-1H-

pyrazole-4-carboxamide

Cat. No.: B10909273

Get Quote

Executive Summary
The 3-amino-1H-pyrazole-4-carboxamide scaffold represents a "privileged structure" in

medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., Janus

kinase ligands) and a precursor for fused heterocycles like pyrazolo[1,5-a]pyrimidines.

This guide provides a deep technical analysis of its solid-state behavior. Unlike simple organic

solids, this molecule exhibits complex annular tautomerism and supramolecular polymorphism.

Understanding its crystal lattice energy, hydrogen-bond networks (synthons), and tautomeric

preferences is not merely academic—it is a prerequisite for predicting solubility, bioavailability,

and binding affinity in the ATP-binding pockets of target proteins.

Part 1: Structural Fundamentals & Tautomeric
Equilibrium[1]
The Tautomeric Dilemma ( vs. )
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In solution, pyrazoles undergo rapid annular tautomerism. However, in the crystalline state, the

molecule typically "freezes" into a single preferred tautomer to maximize lattice energy.

For 3-amino-1H-pyrazole-4-carboxamide, two primary tautomers exist:

3-amino-1H-pyrazole (Form A): The proton resides on the nitrogen adjacent to the carbon

bearing the amino group.

5-amino-1H-pyrazole (Form B): The proton resides on the other nitrogen.

Crystallographic Insight: X-ray diffraction studies and DFT calculations consistently indicate

that the 3-amino tautomer is the thermodynamically preferred species in the solid state.[1] This

preference is driven by the electronic stabilization of the amino group lone pair donating into

the aromatic ring, which is more favorable when the adjacent nitrogen is protonated (reducing

lone-pair repulsion).

Electronic Distribution & Planarity
The molecule is essentially planar. The carboxamide group (

) tends to lie coplanar with the pyrazole ring to maximize

-conjugation.

Intramolecular Interaction: A weak intramolecular hydrogen bond often forms between the

amide hydrogen and the pyrazole nitrogen (

), locking the conformation.

Dipole Moment: The separation of the amino donor and carbonyl acceptor creates a strong

dipole, facilitating high solubility in polar protic solvents (DMSO, Methanol).

Part 2: Supramolecular Synthons & Packing Motifs
The crystal packing is dominated by strong, directional hydrogen bonds. As a Senior Scientist,

you must look beyond the unit cell and analyze the supramolecular synthons (repeating

interaction units).
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Primary Synthons (Graph Set Analysis)
Using Etter’s Graph Set notation, we observe distinct patterns:

The Pyrazole Catemer (

): The pyrazole ring itself acts as both a donor (

) and an acceptor (

). This typically forms infinite chains (catemers) rather than discrete dimers in the 3-amino
substituted variants.

Notation:

interactions.

The Amide Ribbon (

or

): The carboxamide group forms intermolecular networks.

Homosynthon: Amide-to-Amide hydrogen bonding (

).

Heterosynthon: In the presence of co-formers (acids), the amide carbonyl accepts a

proton while the amide nitrogen donates one, often forming the robust

ring motif.

Lattice Architecture
The combination of these synthons results in a 2D Sheet Structure.

Layering: The planar molecules form sheets held together by H-bonds.

Stacking: These sheets stack via
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-

interactions (approx. 3.4 Å distance), which contributes to the high melting point (

) and low solubility in non-polar solvents.

Part 3: Experimental Protocols
Synthesis & Purification Workflow
Note: Commercial samples are often the hemisulfate salt. The following protocol describes the

isolation and crystallization of the free base.

Reagents:

3-Amino-4-carboxamidopyrazole hemisulfate (Commercial precursor)

Sodium Hydroxide (1M)

Ethanol (Absolute)[2]

Acetonitrile (ACN)

Protocol:

Neutralization: Suspend 5.0g of the hemisulfate salt in 50 mL water. Slowly add 1M NaOH

until pH reaches 8.0–8.5. The free base will precipitate.

Filtration: Filter the white solid and wash with cold water (

) to remove sodium sulfate byproducts.

Recrystallization (Solvent Diffusion Method):

Dissolve the crude free base in a minimum amount of hot Methanol or DMSO.

Place this solution in a small inner vial.

Place the inner vial into a larger jar containing Acetonitrile (anti-solvent).
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Seal the outer jar. Over 48 hours, ACN will diffuse into the methanol, lowering solubility

slowly.

Harvesting: Colorless block-like crystals suitable for XRD will form.

Visualization: Synthesis & Crystallization Logic
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Caption: Workflow for converting the commercial hemisulfate salt into diffraction-quality free

base crystals via vapor diffusion.

Part 4: Implications for Drug Design (SAR)
The crystal structure of this scaffold is a direct template for its biological activity, particularly in

Kinase Inhibition.

The Adenine Mimetic Concept
Kinases bind ATP. The Adenine ring of ATP forms specific H-bonds with the "Hinge Region" of

the kinase.

Structural Homology: The 3-amino-pyrazole-4-carboxamide motif is an Adenine Mimetic.

Binding Mode:

The Pyrazole

(acceptor) and

(donor) mimic the N1 and N6-amino of Adenine.

The Carboxamide group can reach into the "Gatekeeper" region or solvent front, offering

vectors for selectivity.
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Visualization: Pharmacophore Mapping
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Caption: Schematic of the Donor-Acceptor interactions between the scaffold and a typical

Kinase Hinge region.

Part 5: Characterization Data Summary
When characterizing your crystals, compare against these standard parameters to validate

phase purity.
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Parameter Method
Typical
Observation

Significance

Space Group SC-XRD

Monoclinic (

) or Triclinic (

)

Common for planar

organics; indicates

efficient packing.

Melting Point DSC (dec.)

High

confirms strong

intermolecular H-bond

network.

Shift -NMR (DMSO-

)

Pyrazole-H: ~12.0

ppm (broad)

Broad singlet

indicates

exchangeable proton

(tautomerism).

Morphology Microscopy Prisms / Blocks

Need blocks for X-ray;

needles often indicate

rapid precipitation

(poor quality).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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